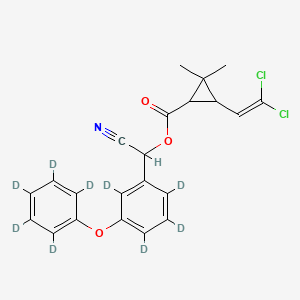
p-methyl-N-salicyloyl Tryptamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
p-methyl-N-salicyloyl Tryptamine: is a neuroprotective agent and derivative of N-salicyloyl tryptamine. It is known for its ability to reduce LPS-induced nitric oxide production in C6 rat glioma cells and BV-2 mouse microglia . This compound has shown potential in reducing cortical and hippocampal amyloid-β plaque formation and neuronal pyroptosis, making it a promising candidate for the treatment of neurodegenerative diseases like Alzheimer’s .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of p-methyl-N-salicyloyl Tryptamine typically involves the conjugation of salicylic acid with tryptamine. One common method includes the selective N-methylation of substituted tryptamines using lithium aluminium hydride reduction of an intermediate carbamate . This method ensures the preservation of sensitive functional groups on the molecule.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve multiple steps, including the preparation of intermediates and their subsequent conversion to the final product.
化学反应分析
Types of Reactions: p-methyl-N-salicyloyl Tryptamine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the indole ring or the methyl group attached to the benzene ring.
Reduction: Reduction reactions can target the carbonyl group in the salicyloyl moiety.
Substitution: Substitution reactions can occur at the indole ring or the benzene ring, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield alcohols or amines.
科学研究应用
Chemistry: p-methyl-N-salicyloyl Tryptamine is used as a model compound in the study of neuroprotective agents and their mechanisms of action .
Biology: In biological research, this compound is utilized to investigate its effects on neuroinflammation and neurodegenerative diseases. It has shown potential in reducing the production of proinflammatory mediators and increasing anti-inflammatory cytokines .
Medicine: The compound’s neuroprotective properties make it a candidate for the development of therapeutic agents for Alzheimer’s disease and other neurodegenerative disorders .
Industry: While its industrial applications are still under exploration, this compound’s potential as a neuroprotective agent could lead to its use in the development of pharmaceuticals.
作用机制
p-methyl-N-salicyloyl Tryptamine exerts its effects by reducing LPS-induced nitric oxide production and decreasing the production of proinflammatory mediators like TNF-α and prostaglandin E2 . It also increases the production of anti-inflammatory cytokines such as IL-10. The compound’s neuroprotective effects are mediated through the inhibition of neuroinflammation and the reduction of amyloid-β plaque formation .
相似化合物的比较
Similar Compounds:
N-salicyloyl Tryptamine: A precursor to p-methyl-N-salicyloyl Tryptamine, known for its neuroprotective properties.
Tryptamine Derivatives: Various tryptamine derivatives have been studied for their potential as multi-target directed ligands for neurodegenerative diseases.
Uniqueness: this compound stands out due to its enhanced neuroprotective effects and its ability to reduce neuroinflammation more effectively than its precursors and other similar compounds . Its unique combination of salicylic acid and tryptamine moieties contributes to its potent biological activity.
属性
分子式 |
C18H18N2O2 |
|---|---|
分子量 |
294.3 g/mol |
IUPAC 名称 |
2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzamide |
InChI |
InChI=1S/C18H18N2O2/c1-12-6-7-15(17(21)10-12)18(22)19-9-8-13-11-20-16-5-3-2-4-14(13)16/h2-7,10-11,20-21H,8-9H2,1H3,(H,19,22) |
InChI 键 |
IIXQVHOWQHXBKW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C(=O)NCCC2=CNC3=CC=CC=C32)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



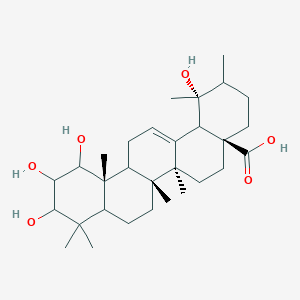
![[(Z)-non-2-enyl] 2-[4-(dimethylamino)butylsulfanylcarbonyl-(2-heptadecan-9-yloxy-2-oxoethyl)amino]acetate](/img/structure/B10855821.png)
![1-[2-[2-[Bis(2-hydroxytetradecyl)amino]ethoxy]ethyl-[2-[4-[2-[2-[bis(2-hydroxytetradecyl)amino]ethoxy]ethyl]piperazin-1-yl]ethyl]amino]tetradecan-2-ol](/img/structure/B10855823.png)
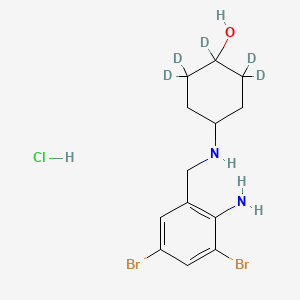
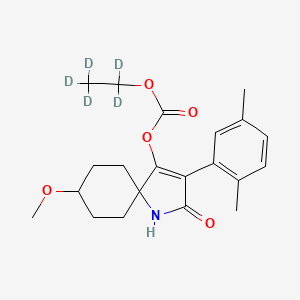
![3-[(2E,5Z)-2-[[3-(2-carboxyethyl)-5-[(E)-[(3Z,4R)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B10855829.png)
![2-Octyldecyl 6-[(4-decoxy-4-oxobutyl)-(2-hydroxyethyl)amino]hexanoate](/img/structure/B10855836.png)
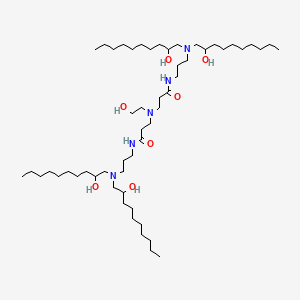
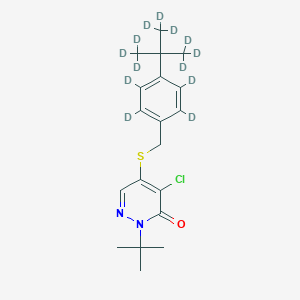
![4-(ethylsulfonylamino)-N-[5-fluoro-6-[4-fluoro-3-[[2-[3-(trifluoromethyl)phenyl]acetyl]amino]phenoxy]-1,3-benzothiazol-2-yl]cyclohexane-1-carboxamide](/img/structure/B10855862.png)
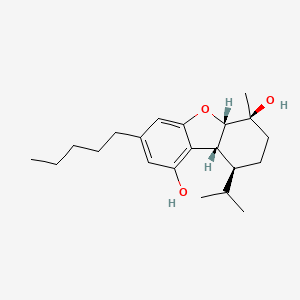
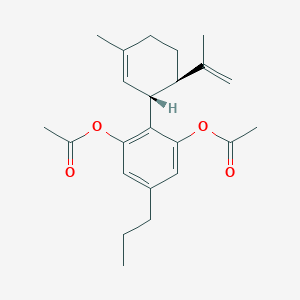
![2-[bis[(9Z,12Z)-octadeca-9,12-dienyl]amino]ethyl 4-(dimethylamino)butanoate](/img/structure/B10855893.png)
